molecular formula C9H16ClN B2960752 1-Cyclohexylprop-2-yn-1-amine;hydrochloride CAS No. 1207432-76-5

1-Cyclohexylprop-2-yn-1-amine;hydrochloride

Cat. No.: B2960752
CAS No.: 1207432-76-5
M. Wt: 173.68
InChI Key: QZWCORHRJZIQJQ-UHFFFAOYSA-N
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Description

1-Cyclohexylprop-2-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C9H16ClN and a molecular weight of 173.68 g/mol. This compound is a hydrochloride salt of 1-cyclohexylprop-2-yn-1-amine, which is a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylprop-2-yn-1-amine;hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexylacetylene with ammonia in the presence of a suitable catalyst under controlled conditions. The reaction typically requires anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylprop-2-yn-1-amine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are typically performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield cyclohexanone derivatives.

  • Reduction: Reduction reactions can produce cyclohexylamine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated cyclohexylamine derivatives.

Scientific Research Applications

1-Cyclohexylprop-2-yn-1-amine;hydrochloride is widely used in scientific research due to its versatility as an intermediate. It finds applications in:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery.

  • Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-cyclohexylprop-2-yn-1-amine;hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

  • Cyclohexylamine

  • Cyclohexanone

  • Cyclohexylacetylene

  • Cyclohexylpropynylamine

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Properties

IUPAC Name

1-cyclohexylprop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h1,8-9H,3-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWCORHRJZIQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CCCCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207432-76-5
Record name 1-cyclohexylprop-2-yn-1-amine hydrochloride
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